molecular formula C24H18FNO3 B2704627 1-Benzyl-3-(4-fluorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one CAS No. 902507-10-2

1-Benzyl-3-(4-fluorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one

Cat. No.: B2704627
CAS No.: 902507-10-2
M. Wt: 387.41
InChI Key: MPIIFHUCGRDDJN-UHFFFAOYSA-N
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Description

1-Benzyl-3-(4-fluorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(4-fluorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(4-fluorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Reagents like halogens (e.g., bromine) and strong bases (e.g., sodium hydroxide) are employed.

Major Products Formed:

  • Oxidation: Quinone derivatives

  • Reduction: Hydroquinone derivatives

  • Substitution: Halogenated or alkylated quinoline derivatives

Scientific Research Applications

1-Benzyl-3-(4-fluorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

  • Industry: It can be used in the development of new materials and polymers.

Mechanism of Action

The mechanism by which 1-Benzyl-3-(4-fluorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory processes or cancer cell proliferation.

  • Receptor Binding: It may bind to receptors that regulate cellular signaling pathways.

Comparison with Similar Compounds

1-Benzyl-3-(4-fluorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one is unique due to its specific structural features and potential applications. Similar compounds include:

  • Quinoline derivatives: These compounds share the quinoline core but differ in their substituents and functional groups.

  • Fluorinated benzoyl compounds: These compounds contain fluorine atoms on the benzoyl group, which can influence their chemical properties and biological activities.

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Properties

IUPAC Name

1-benzyl-3-(4-fluorobenzoyl)-6-methoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FNO3/c1-29-19-11-12-22-20(13-19)24(28)21(23(27)17-7-9-18(25)10-8-17)15-26(22)14-16-5-3-2-4-6-16/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIIFHUCGRDDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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